rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride
Overview
Description
rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride is a fascinating chemical compound. Known for its unique bicyclic structure and presence of fluorine atoms, this compound has garnered interest in various scientific fields due to its diverse applications and intriguing chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride typically involves several key steps:
Formation of the bicyclic core: : This is achieved through a cycloaddition reaction, often involving a diene and a suitable dienophile under controlled temperature and pressure conditions.
Introduction of fluorine atoms: : Fluorination is carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, ensuring selective incorporation of fluorine atoms into the desired positions.
Amination: : The bicyclic intermediate is subjected to amination using reagents such as ammonia or primary amines under catalytic conditions.
Hydrochloride formation: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Scaling up the production for industrial purposes involves optimizing each step to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions, and advanced purification techniques, such as recrystallization and column chromatography, are utilized to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: : This can lead to the formation of corresponding oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, yielding reduced amine derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different substituents into the bicyclic core, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic or basic conditions.
Reduction: : Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: : Alkyl halides, acyl chlorides, typically under basic conditions with catalysts like triethylamine.
Major Products Formed
Depending on the reaction type, major products include oxo derivatives, reduced amines, and various substituted bicyclic compounds.
Scientific Research Applications
rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride finds applications across multiple scientific disciplines:
Chemistry: : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: : Explored for its therapeutic potential, particularly in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: : Utilized in the production of fluorinated compounds and materials, contributing to the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound's reactivity and binding affinity, often enhancing its stability and specificity. The bicyclic structure facilitates interactions with various biological targets, influencing pathways related to signal transduction, metabolism, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
rac-[(1S,6S)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride
(1R,6S)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-amine
(1S,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-amine
Uniqueness
What sets rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride apart is its specific stereochemistry and the presence of fluorine atoms, which significantly enhance its chemical and biological properties. The unique configuration of this compound allows for distinct interactions with molecular targets, offering advantages in specificity and potency compared to its analogs. This uniqueness makes it a valuable compound in research and industrial applications.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific domains. Its unique structural attributes, coupled with its diverse reactivity and applications, make it an intriguing subject for continued research and development.
Properties
IUPAC Name |
[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)5-2-1-3-11-6(5,7)4-10;/h5H,1-4,10H2;1H/t5-,6+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJJWBUZWKJEX-IBTYICNHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)(OC1)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@](C2(F)F)(OC1)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955519-24-0 | |
Record name | rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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